B1191867 VVZ-149

VVZ-149

カタログ番号: B1191867
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist this compound binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

科学的研究の応用

Analgesic Efficacy in Postoperative Pain

VVZ-149, a novel molecule with dual inhibition on glycine transporter type 2 and serotonin receptor 5 hydroxytryptamine 2A, shows promising analgesic effects. In a clinical trial with patients undergoing laparoscopic and robotic-laparoscopic gastrectomy, this compound significantly reduced postoperative pain intensity and opioid consumption compared to placebo. The study highlighted that this compound could be particularly beneficial for patients requiring early rescue medication, indicating its potential in alleviating the affective component of pain and reducing reliance on opioids postoperatively (Song et al., 2021).

Pharmacokinetic Characteristics in Healthy Volunteers

Another study investigated the safety, tolerability, and pharmacokinetics of this compound injections in healthy volunteers. This first-in-human study provided valuable insights into the dosage regimens, showcasing that this compound exhibits linear pharmacokinetics and can be safely administered for further clinical trials. The study also identified an optimal dosing regimen comprising a loading dose followed by a maintenance dose to achieve effective concentrations for pain management (Oh et al., 2018).

Clinical Trial for Postoperative Pain in Laparoscopic Colorectal Surgery

This compound's analgesic efficacy and safety were also explored in a placebo-controlled randomized controlled trial involving adults undergoing laparoscopic colorectal surgery. The trial aimed to assess whether this compound, in combination with standard opioid analgesia, could improve pain management compared to opioid analgesia alone. The focus on pain intensity difference, opioid consumption, and safety parameters like sedation and respiratory depression, underscored the potential of this compound in enhancing postoperative pain management in colorectal surgery (Nedeljkovic et al., 2017).

特性

外観

Solid powder

同義語

VVZ-149;  VVZ 149;  VVZ149.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。